2,6-dimethoxy-N-pyridin-2-ylbenzamide
Description
2,6-Dimethoxy-N-pyridin-2-ylbenzamide is a benzamide derivative featuring a 2,6-dimethoxy-substituted benzene ring linked via an amide bond to a pyridin-2-yl group. Its molecular formula is C₁₃H₁₃N₂O₃, with a calculated molecular weight of 259.26 g/mol (based on structural analogs and computational tools). The compound’s structure combines a lipophilic aromatic core with a nitrogen-containing heterocycle, a design frequently employed in medicinal chemistry for targeting enzymes or receptors.
Properties
CAS No. |
313976-36-2 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27g/mol |
IUPAC Name |
2,6-dimethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H14N2O3/c1-18-10-6-5-7-11(19-2)13(10)14(17)16-12-8-3-4-9-15-12/h3-9H,1-2H3,(H,15,16,17) |
InChI Key |
UDNICHHUEUVNIA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=N2 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
The most structurally analogous compound to 2,6-dimethoxy-N-pyridin-2-ylbenzamide is 2,6-dimethoxy-N-(2-pyrimidinyl)benzamide (). Below is a detailed comparison:
Key Differences and Implications
Heterocyclic Substituent: The pyridin-2-yl group in the target compound contains one nitrogen atom in a six-membered ring, while the pyrimidin-2-yl group in the analog has two nitrogen atoms in a six-membered ring.
Molecular Weight :
- Despite identical molecular weights (259.26 g/mol), the pyrimidinyl analog’s additional nitrogen atom replaces a carbon in the heterocycle, subtly altering polarity and solubility.
Bioactivity Potential: Pyrimidine rings (as in the analog) are often associated with enhanced interactions with ATP-binding pockets in kinases due to their ability to mimic purine bases. Pyridine-based analogs (like the target compound) may prioritize interactions with hydrophobic or π-π stacking regions .
Research Findings and Limitations
- Synthetic Accessibility: Both compounds share similar synthetic routes (e.g., coupling 2,6-dimethoxybenzoic acid with aminopyridine or aminopyrimidine), but the pyrimidinyl variant may require stricter temperature control due to its higher nitrogen content .
- Data Gaps: No solubility, stability, or bioactivity data for either compound is available in the provided evidence. Further experimental studies are needed to validate theoretical comparisons.
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